molecular formula C15H12N2O B11769949 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-phenylethenyl)- CAS No. 60739-31-3

2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-phenylethenyl)-

Katalognummer: B11769949
CAS-Nummer: 60739-31-3
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: MTVYCJRTXNTIGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Phenylvinyl)-1H-benzo[d]imidazol-2(3H)-one is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenylvinyl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. For example, the reaction of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst can yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves multicomponent reactions and catalytic processes to enhance yield and efficiency. Copper-catalyzed multicomponent reactions have been reported to be effective for the synthesis of trisubstituted benzimidazoles, including 1-(1-Phenylvinyl)-1H-benzo[d]imidazol-2(3H)-one .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Phenylvinyl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylvinyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles or nucleophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-Phenylvinyl)-1H-benzo[d]imidazol-2(3H)-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the development of functional materials, including polymers and catalysts.

Wirkmechanismus

The mechanism of action of 1-(1-Phenylvinyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with various biomolecules, including enzymes and receptors, through hydrogen bonding and other interactions. This interaction can modulate the activity of these biomolecules, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(1-Phenylvinyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific phenylvinyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Eigenschaften

CAS-Nummer

60739-31-3

Molekularformel

C15H12N2O

Molekulargewicht

236.27 g/mol

IUPAC-Name

3-(1-phenylethenyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C15H12N2O/c1-11(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-15(17)18/h2-10H,1H2,(H,16,18)

InChI-Schlüssel

MTVYCJRTXNTIGS-UHFFFAOYSA-N

Kanonische SMILES

C=C(C1=CC=CC=C1)N2C3=CC=CC=C3NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.